N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
CAS No.: 331652-72-3
Cat. No.: VC21434971
Molecular Formula: C25H24N2O5S2
Molecular Weight: 496.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331652-72-3 |
|---|---|
| Molecular Formula | C25H24N2O5S2 |
| Molecular Weight | 496.6g/mol |
| IUPAC Name | N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C25H24N2O5S2/c1-16-5-10-21(11-6-16)33(29,30)26-20-9-14-24-23(15-20)25(19(4)28)18(3)27(24)34(31,32)22-12-7-17(2)8-13-22/h5-15,26H,1-4H3 |
| Standard InChI Key | CVIUWNNNZFYDOF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
General Overview of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
Molecular Identity
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is identified by the Chemical Abstracts Service (CAS) number 331652-72-3. Its molecular formula is , and it has a molecular weight of 496.6 g/mol. The compound's structure includes an indole core substituted with acetyl and methyl groups, a tosyl group (p-toluenesulfonyl), and a sulfonamide moiety attached to a methylbenzene ring.
The IUPAC name for this compound is N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide. Its Standard InChIKey is CVIUWNNNZFYDOF-UHFFFAOYSA-N, which uniquely identifies its molecular structure.
Structural Features
The compound's structure is characterized by the presence of two sulfonamide groups (-SONH) attached to aromatic rings, which are known for their ability to form hydrogen bonds and interact with biological macromolecules such as enzymes and receptors. The indole nucleus serves as a versatile scaffold in medicinal chemistry due to its prevalence in bioactive molecules.
A table summarizing the basic molecular properties is provided below:
| Property | Value |
|---|---|
| CAS Number | 331652-72-3 |
| Molecular Formula | |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide |
| Standard InChIKey | CVIUWNNNZFYDOF-UHFFFAOYSA-N |
Synthesis of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
Synthetic Pathways
The synthesis of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions starting from commercially available indole derivatives and sulfonamides. These reactions require precise control over conditions such as temperature, solvent choice, reaction time, and purification techniques to achieve high yields and purity.
Stepwise Reaction Mechanism:
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Indole Functionalization: The indole nucleus is first functionalized with acetyl and methyl groups through electrophilic substitution reactions.
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Tosylation: A tosyl group is introduced via reaction with p-toluenesulfonic acid chloride under basic conditions.
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Sulfonamide Formation: The final step involves coupling the modified indole derivative with 4-methylbenzenesulfonamide using condensation reactions facilitated by catalysts or activating agents.
Characterization Techniques
To confirm the structure of the synthesized compound, advanced analytical methods are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular framework and functional groups.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations.
Comparative Analysis with Similar Compounds
Structural Comparisons
Similar compounds in the sulfonamide class include derivatives of indole, benzene sulfonamides, and tosylated amines. These compounds share common features such as aromatic rings and sulfonamide groups but differ in substituents that affect their biological activity .
Functional Properties
The presence of multiple functional groups in N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide distinguishes it from simpler sulfonamides by providing additional sites for interaction with biological targets .
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